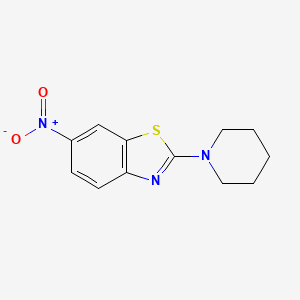

Benzothiazole, 6-nitro-2-(1-piperidinyl)-

Description

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Drug Discovery

Benzothiazole and its derivatives are a critically important family of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. irjponline.orgnih.gov The inherent structural features of the benzothiazole nucleus, including its aromaticity, planarity, and the presence of heteroatoms, provide a unique platform for designing and synthesizing novel therapeutic agents. irjponline.orgresearchgate.net This scaffold is a common feature in numerous naturally occurring and synthetic molecules that exhibit potent biological activities. nih.govnih.gov

The versatility of the benzothiazole ring allows for structural modifications at various positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. whiterose.ac.uk This adaptability has made benzothiazoles an indispensable tool for researchers aiming to develop new drugs with enhanced efficacy and specificity. researchgate.netwhiterose.ac.uk Several clinically approved drugs, such as Riluzole (used for amyotrophic lateral sclerosis) and Pramipexole (a dopamine (B1211576) agonist for Parkinson's disease), feature the benzothiazole core, underscoring its therapeutic importance. nih.govmedipol.edu.tr The continued exploration of benzothiazole-based compounds is a vibrant and rapidly advancing area of research, promising the discovery of new and effective treatments for a multitude of diseases. nih.gov

Diverse Pharmacological Relevance of Benzothiazole Derivatives in Research

The benzothiazole scaffold is associated with a remarkably broad spectrum of pharmacological activities, making it a focal point of extensive research. irjponline.orgnih.gov Derivatives of benzothiazole have demonstrated significant potential across numerous therapeutic areas.

One of the most extensively studied areas is their anticancer activity . Numerous benzothiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast, colon, lung, and leukemia. irjponline.orgnih.gov The presence of a nitro group, particularly at the 6-position, has been noted in several studies to be a key feature in enhancing the anticancer properties of these compounds. nih.gov

In addition to their anticancer potential, benzothiazole derivatives have shown potent antimicrobial activity . nih.gov They have been investigated for their efficacy against a range of bacterial and fungal pathogens. The structural modifications on the benzothiazole ring have led to the development of compounds with significant antibacterial and antifungal effects. nih.gov

Furthermore, the pharmacological relevance of benzothiazoles extends to a variety of other activities, including:

Anti-inflammatory nih.govnih.gov

Antiviral irjponline.orgnih.gov

Antitubercular irjponline.orgnih.gov

Antidiabetic irjponline.orgnih.gov

Analgesic nih.gov

Anthelmintic nih.gov

This wide array of biological responses highlights the privileged nature of the benzothiazole scaffold in medicinal chemistry and continues to drive research into new derivatives with tailored therapeutic profiles. irjponline.orgnih.gov

Detailed Findings on Benzothiazole, 6-nitro-2-(1-piperidinyl)-

While extensive research exists for the broader benzothiazole class, specific data on "Benzothiazole, 6-nitro-2-(1-piperidinyl)-" is more limited. However, by examining studies on closely related structures, we can infer its potential synthesis and biological profile.

Synthesis and Properties

The synthesis of 2-substituted-6-nitrobenzothiazoles typically involves the condensation of a precursor molecule with an appropriate reagent. For instance, the synthesis of various 6-nitrobenzothiazole (B29876) derivatives has been achieved through the reaction of 2-amino-5-nitrothiophenol with different aldehydes or through the nitration of a pre-formed benzothiazole ring. The introduction of the piperidinyl group at the 2-position can be accomplished by reacting a 2-halo-6-nitrobenzothiazole with piperidine (B6355638).

Table 1: Physicochemical Properties of Benzothiazole, 6-nitro-2-(1-piperidinyl)-

| Property | Value |

| CAS Number | 73761-38-3 |

| Molecular Formula | C₁₂H₁₃N₃O₂S |

| Molecular Weight | 263.32 g/mol |

Potential Biological Activity

Based on the known activities of structurally similar compounds, Benzothiazole, 6-nitro-2-(1-piperidinyl)- is likely to exhibit certain pharmacological effects. The presence of the 6-nitro group is a strong indicator of potential anticancer activity. Numerous studies have highlighted the importance of this functional group for cytotoxicity in various cancer cell lines. nih.gov

Furthermore, 2-substituted benzothiazole derivatives have been widely explored for their antimicrobial properties. The combination of the benzothiazole nucleus with a piperidine moiety could lead to compounds with activity against bacterial or fungal strains.

Table 2: Reported Biological Activities of Related 6-Nitrobenzothiazole Derivatives

| Compound Type | Biological Activity | Reference |

| 6-Nitro-2-(substituted-phenyl)benzothiazoles | Anticancer (Cytostatic) | researchgate.net |

| 2,6-disubstituted-Benzothiazoles (with 6-nitro group) | Anticancer | irjponline.orgnih.gov |

| 2-Amino-6-nitrobenzothiazole derivatives | Anticonvulsant, Anti-inflammatory, Neuroprotective | nih.gov |

| (6-substituted benzothiazol-2-yl)acrylamides | Cytotoxic, Antifungal | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73761-38-3 |

|---|---|

Molecular Formula |

C12H13N3O2S |

Molecular Weight |

263.32 g/mol |

IUPAC Name |

6-nitro-2-piperidin-1-yl-1,3-benzothiazole |

InChI |

InChI=1S/C12H13N3O2S/c16-15(17)9-4-5-10-11(8-9)18-12(13-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

InChI Key |

PLSZRVGIOIGRNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Benzothiazole, 6 Nitro 2 1 Piperidinyl and Analogues

Foundational Strategies for Benzothiazole (B30560) Ring Formation

The construction of the benzothiazole nucleus is the initial and most critical phase in the synthesis of its derivatives. Several foundational strategies have been developed, each with distinct advantages concerning substrate scope, reaction conditions, and yield.

The most traditional and widely employed method for synthesizing the benzothiazole ring involves the condensation of 2-aminobenzenethiol with a variety of carbonyl-containing compounds. nih.govresearchgate.net This approach is versatile, allowing for the introduction of diverse substituents at the 2-position of the benzothiazole core.

Key reactions include:

With Carboxylic Acids: Condensation with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid, provides a direct route to 2-substituted benzothiazoles. indexcopernicus.com

With Aldehydes: The reaction with aldehydes, typically followed by an oxidative cyclization step, is a common pathway. mdpi.com Various oxidants and catalysts, including H₂O₂/HCl, can be used to promote this transformation, often yielding excellent results at room temperature. nih.govmdpi.com

With Acyl Chlorides and Anhydrides: Acyl chlorides and anhydrides react readily with 2-aminobenzenethiol to form an intermediate amide, which then cyclizes to the corresponding benzothiazole. nih.govwikipedia.org

With Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles offers an efficient method for synthesizing 2-substituted benzothiazoles with excellent yields. organic-chemistry.org

These condensation reactions form the bedrock of benzothiazole synthesis, though challenges can arise from the oxidative instability of the 2-aminobenzenethiol starting material. researchgate.net

Intramolecular cyclization offers a powerful alternative for forming the benzothiazole ring, often starting from more stable precursors than 2-aminobenzenethiol. These methods typically involve the formation of a C-S bond to close the thiazole (B1198619) ring.

A prominent example is the Jacobsen cyclization , which involves the radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. researchgate.net This method is particularly effective for preparing specifically substituted benzothiazoles. For instance, the cyclization of a 3-substituted thiobenzanilide (B1581041) can be used to regioselectively produce a 6-substituted benzothiazole, a key strategic step for the synthesis of the target compound. researchgate.net

Other intramolecular approaches include:

Base-promoted intramolecular C–S bond coupling of N'-(substituted)-N-(2-halophenyl)thioureas, which proceeds without a transition metal catalyst. nih.gov

Visible-light-induced dehalogenative cyclization of ortho-halothiobenzanilides, which offers a metal-free pathway to 2-aryl benzothiazoles. organic-chemistry.org

Modern synthetic chemistry has increasingly turned to transition metals to catalyze the formation of the benzothiazole ring, enabling milder reaction conditions, broader substrate scope, and higher efficiency. nih.gov These methods often proceed through C-H functionalization or cross-coupling reactions. acs.org

Commonly used transition metals include:

Palladium (Pd): Pd-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas directly produces 2-(dialkylamino)benzothiazoles. nih.gov Palladium catalysts are also used in the cyclization of thiobenzanilides via C-H functionalization/C-S bond formation. acs.org

Copper (Cu): Copper catalysts, such as Cu(I) and Cu(II) complexes, are effective for the intramolecular C-S bond formation from N-(2-chlorophenyl)benzothioamides. indexcopernicus.com Copper has also been used to catalyze the reaction between 2-haloanilines and dithiocarbamates. nih.gov

Ruthenium (Ru) and Nickel (Ni): RuCl₃ and Ni(II) salts have been shown to be efficient and cost-effective catalysts for the intramolecular oxidative coupling of N-arylthioureas, providing access to 2-aminobenzothiazoles under mild conditions. nih.gov

The following table summarizes key features of these foundational strategies.

Table 1: Comparison of Foundational Benzothiazole Synthesis Strategies

| Strategy | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation | 2-Aminobenzenethiol + Aldehydes/Acids/Acyl Chlorides | Varies (acidic/oxidative) | Versatile, direct | 2-Aminobenzenethiol can be unstable researchgate.net |

| Intramolecular Cyclization | Thiobenzanilides, N-(2-halophenyl)thioureas | Oxidative (e.g., K₃[Fe(CN)]₆) or basic | Access to specific isomers (e.g., 6-substituted) researchgate.net | Requires synthesis of specific precursors |

| Transition Metal Catalysis | N-Arylthioureas, Thiobenzanilides | Pd, Cu, Ru, or Ni catalyst | High efficiency, mild conditions, broad scope nih.govacs.org | Catalyst cost and toxicity can be a concern |

Regioselective Introduction of the Nitro Group at Position 6

One of the most effective strategies is to begin with a precursor that already contains the nitro group in the desired position. For example, starting the synthesis with 4-nitro-2-aminobenzenethiol would directly lead to a 6-nitrobenzothiazole (B29876) derivative upon cyclization.

Alternatively, the Jacobsen cyclization method provides a powerful tool for regiocontrol. researchgate.net By starting with a thiobenzanilide derived from a 3-substituted aniline (B41778), the radical cyclization preferentially occurs at the position para to the substituent, resulting in a 6-substituted benzothiazole. To obtain a 6-nitro derivative, one would start with a thiobenzanilide bearing a substituent at the 3-position of the aniline ring that can be later converted to or replaced by a nitro group, or more directly, by using a 3-nitro-substituted aniline precursor if the cyclization remains regioselective.

Classical nitration conditions using reagents like KNO₃ in H₂SO₄ can be applied to some benzothiazole substrates, but the directing effects of the fused thiazole ring and any existing substituents must be carefully considered to achieve the desired 6-nitro isomer. nih.gov The thiazole ring is generally electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution but directs incoming electrophiles to the 4- and 6-positions.

Strategies for Piperidinyl Moiety Incorporation at Position 2

The introduction of a piperidinyl group at the 2-position can be achieved through several synthetic routes, often as one of the final steps.

From 2-Halobenzothiazoles: A common and straightforward method is the nucleophilic aromatic substitution of a 2-halobenzothiazole (e.g., 2-chloro-6-nitrobenzothiazole) with piperidine (B6355638). The electron-withdrawing nature of the benzothiazole ring system and the 6-nitro group facilitates this substitution reaction.

From 2-Mercaptobenzothiazoles: The 2-mercapto group can be converted into a better leaving group, or it can be displaced under specific conditions. For example, reacting 2-mercaptobenzothiazole (B37678) with halo-nitro-aromatics results in nucleophilic substitution to form sulfides. lew.ro A similar principle can be applied where the thiol is first converted to a sulfone, which then acts as a leaving group for substitution with an amine like piperidine.

Direct Cyclization: A more convergent strategy involves forming the 2-piperidinyl-substituted ring in a single step. As mentioned earlier, the Pd-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas can directly yield 2-(dialkylamino)benzothiazoles. nih.gov To synthesize the target molecule, one could theoretically use an N-(4-nitro-phenyl)-N′,N′-pentamethylenethiourea (a thiourea (B124793) derived from piperidine) as the cyclization precursor.

Advances in Green Chemistry Approaches for Benzothiazole Synthesis

In recent years, there has been a significant push to develop more environmentally benign methods for benzothiazole synthesis, aligning with the principles of green chemistry. eurekaselect.comresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and lower energy consumption.

Key advances include:

Water as a Solvent: Performing condensation reactions in water or aqueous media, sometimes catalyzed by copper sulfate, provides a green alternative to traditional organic solvents. orgchemres.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the condensation of 2-aminobenzenethiols with aldehydes or the cyclization of precursors, often leading to higher yields and cleaner reactions. nih.govmdpi.com

Visible-Light-Promoted Reactions: Photocatalytic or photosensitized reactions, driven by visible light, have emerged as a powerful green tool. organic-chemistry.org These methods can facilitate intramolecular C-S bond formation or oxidative cyclizations under very mild conditions, sometimes without the need for a metal catalyst. nih.govorganic-chemistry.org For example, the cyclization of thiobenzanilides can be achieved using riboflavin (B1680620) as an inexpensive, natural photosensitizer. nih.gov

Reusable Heterogeneous Catalysts: The use of solid catalysts like SnP₂O₇ simplifies product purification and allows the catalyst to be recovered and reused multiple times without a significant loss of activity. mdpi.com

The following table highlights some green methodologies for benzothiazole synthesis.

Table 2: Examples of Green Synthetic Approaches for Benzothiazoles

| Methodology | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Riboflavin, K₂S₂O₈ | Metal-free, mild conditions, uses visible light | nih.gov |

| Microwave-Assisted Condensation | Ionic Liquid ([pmIm]Br) | Solvent-free, rapid reaction, recyclable medium | organic-chemistry.org |

| Heterogeneous Catalysis | SnP₂O₇ | Reusable catalyst, high yields, short reaction times | mdpi.com |

| Aqueous Synthesis | CuSO₄ in water | Use of green solvent, simple work-up | orgchemres.org |

| Oxidant-Free C-H Thiolation | Visible-light, Cobalt-catalysis | H₂ is the only byproduct, high atom economy | organic-chemistry.org |

Synthesis of Hybrid Benzothiazole Derivatives for Enhanced Bioactivity

The benzothiazole ring is a privileged scaffold due to its presence in a wide array of pharmacologically active compounds. nih.gov Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, offers a versatile platform for chemical modification. mdpi.com The synthesis of hybrid molecules by conjugating benzothiazole with other heterocyclic systems is a key area of research aimed at discovering new therapeutic agents. nih.gov

Benzothiazole-Piperazine Conjugates

The conjugation of benzothiazole with piperazine (B1678402) is a well-established method for generating compounds with diverse biological activities. nih.govnih.gov A common synthetic route involves the nucleophilic substitution of a leaving group, such as a halogen, on the benzothiazole ring with piperazine.

For instance, 2-(1-piperazinyl)benzothiazole can be prepared by reacting 2-chlorobenzothiazole (B146242) with piperazine in the presence of a base like sodium bicarbonate in a suitable solvent such as 2-propanol. nih.gov This intermediate serves as a versatile building block for further derivatization. One prominent strategy is the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net In this method, the piperazine-substituted benzothiazole is first acylated with a molecule containing a terminal alkyne or azide (B81097) group, followed by reaction with a corresponding azide or alkyne to form a triazole-linked hybrid molecule. nih.govresearchgate.net

A library of novel benzothiazole-piperazine-1,2,3-triazole hybrids has been synthesized using this click chemistry approach. nih.govresearchgate.net The synthesis typically begins with the preparation of an azide-functionalized benzothiazole-piperazine intermediate. This intermediate is then reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole hybrids. nih.gov This modular approach allows for the creation of a diverse library of compounds by varying the alkyne component. nih.govresearchgate.net

Table 1: Synthesis of Benzothiazole-Piperazine-1,2,3-Triazole Hybrids

| Starting Material | Reagent(s) | Key Reaction | Product Type | Ref |

|---|---|---|---|---|

| 2-Chlorobenzothiazole, Piperazine | Sodium bicarbonate | Nucleophilic substitution | 2-(1-Piperazinyl)benzothiazole | nih.gov |

| 2-(1-Piperazinyl)benzothiazole | 2-Bromoacetyl chloride, Sodium azide | Acylation, Azidation | Azide-functionalized intermediate | researchgate.net |

Benzothiazole-Triazole Hybrids

The combination of benzothiazole and triazole rings has led to the development of compounds with significant biological potential. nih.govrsc.org Several synthetic strategies are employed to create these hybrids.

One common method involves the 1,3-dipolar cycloaddition reaction between an azide and a terminal alkyne, a cornerstone of click chemistry. nih.gov For example, a new series of 1,2,3-triazole derivatives based on benzothiazole was synthesized by the reaction of S-propargyl mercaptobenzothiazole with an α-halo ester/amide in the presence of sodium azide and a copper(I) catalyst. nih.gov This method provides a regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov

Another approach involves the intramolecular cyclization of a hydrazine (B178648) derivative. nih.gov In this method, a hydrazine derivative of benzothiazole is refluxed with anthranilic acid to form an intermediate, which is then treated with aromatic or heteroaromatic aldehydes to yield benzothiazolo[2,3-c] nih.govrsc.orgnih.govtriazole derivatives. nih.gov This can be further reacted, for instance with thioglycolic acid, to produce more complex hybrids like thiazolidinone-appended benzothiazole-triazoles. nih.govrsc.org

Furthermore, benzothiazole-triazole scaffolds have been synthesized starting from 2-amino-6-methoxy-benzothiazole. rsc.org The synthesis involves replacing the amino group with iodine via a Sandmeyer-type reaction, followed by further modifications to introduce the triazole ring. rsc.org

Table 2: Synthetic Approaches to Benzothiazole-Triazole Hybrids

| Starting Benzothiazole | Key Reagents | Reaction Type | Resulting Hybrid | Ref |

|---|---|---|---|---|

| S-propargyl mercaptobenzothiazole | α-halo ester/amide, Sodium azide, CuSO₄ | 1,3-Dipolar cycloaddition | 1,2,3-Triazole-based benzothiazole derivatives | nih.gov |

| Benzothiazole hydrazine derivative | Anthranilic acid, Aromatic aldehydes | Intramolecular cyclization, Condensation | Benzothiazolo[2,3-c] nih.govrsc.orgnih.govtriazole derivatives | nih.gov |

| 2-Amino-6-methoxy-benzothiazole | KI, NaNO₂, p-toluenesulfonic acid | Diazotization-Sandmeyer iodination | 2-Iodo-6-methoxy-benzothiazole intermediate for triazole synthesis | rsc.org |

Benzothiazole-Thiadiazole Scaffolds

The incorporation of a thiadiazole ring into a benzothiazole structure is another strategy to generate novel bioactive compounds. nih.gov Thiadiazoles, being bioisosteres of oxadiazoles (B1248032) and pyrimidines, can enhance the lipophilicity and membrane-crossing ability of the resulting hybrid molecules. nih.gov

One synthetic pathway involves the reaction of 2-amino-substituted benzothiazoles with ethyl cyanoacetate (B8463686) to form cyanoacetamide derivatives. nih.gov These intermediates can then undergo further reactions to build the thiadiazole ring. Another approach describes the preparation of 6,7,8,9-tetrahydro-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-thio-derivatives, showcasing the fusion of the thiadiazole ring system with a quinazoline (B50416) derived from a benzothiazole precursor. nih.gov

Benzothiazole-Oxadiazole Derivatives

The synthesis of hybrid molecules containing both benzothiazole and 1,3,4-oxadiazole (B1194373) moieties has been explored to develop new chemotherapeutic agents. nih.govresearchgate.net A common synthetic route starts with the preparation of a hydrazide derivative. For example, a series of N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide derivatives were synthesized, which could then be cyclized to form the 1,3,4-oxadiazole ring. nih.gov

In another study, 2-mercaptobenzothiazole was reacted with chloroacetic acid to produce a carboxylic acid derivative, which is a key intermediate for further heterocyclization. researchgate.net This intermediate can be converted into a hydrazide and subsequently cyclized with agents like carbon disulfide to form the 1,3,4-oxadiazole ring. This oxadiazole-benzothiazole scaffold can then be further functionalized. researchgate.netacs.org For example, the resulting oxadiazole molecule can be treated with various aryl acetamide (B32628) derivatives to obtain the final target compounds. acs.org

Table 3: General Synthesis of Benzothiazole-Oxadiazole Hybrids

| Starting Material | Key Intermediate | Cyclizing Agent | Product | Ref |

|---|---|---|---|---|

| 3-Methoxyphenol | Hydrazide derivative | N/A (further reaction with benzothiazole) | Benzothiazole-Oxadiazole hybrid | nih.gov |

Benzothiazole-Pyrimidine Systems

The fusion or conjugation of benzothiazole and pyrimidine (B1678525) rings has yielded compounds with a range of biological activities. nih.govresearchgate.netijper.org A versatile synthetic approach involves the reaction of ylidenes of benzothiazoles with guanidine (B92328) or sulfaguanidine (B1682504) derivatives through a Michael addition pathway to construct the pyrimidine ring. nih.gov

Another powerful method is the one-pot, three-component reaction. scirp.org For example, the reaction of 2-aminobenzothiazole (B30445), various benzaldehyde (B42025) derivatives, and active methylene (B1212753) compounds (like β-ketoesters or malonates) can produce pyrimido[2,1-b]benzothiazole derivatives in good yields without the need for a catalyst and under solvent-free conditions. scirp.org

Furthermore, a series of benzothiazole–pyrimidine hybrids were synthesized starting from 2-aminobenzothiazole. nih.gov This involved chloroacetylation of the amino group, followed by reaction with a tetrahydropyrimidine-5-carbonitrile derivative to form a lead compound. This lead compound was then subjected to various chemical modifications on the pyrimidine ring to generate a library of derivatives. nih.gov

Table 4: Synthesis of Benzothiazole-Pyrimidine Hybrids

| Starting Benzothiazole | Other Reactants | Reaction Type | Product | Ref |

|---|---|---|---|---|

| Ylidene of benzothiazole | Guanidine or Sulfaguanidine | Michael Addition | 2-Pyrimidylbenzothiazoles | nih.gov |

| 2-Aminobenzothiazole | Benzaldehyde derivatives, Active methylene compounds | One-pot, three-component reaction | Pyrimido[2,1-b]benzothiazole derivatives | scirp.org |

Other Heterocyclic Conjugations

Beyond the specific examples above, the benzothiazole scaffold has been conjugated with a variety of other heterocyclic systems to explore new chemical space and biological activities.

Benzothiazole-Thiazolidinone Hybrids: These have been synthesized by condensing benzothiazole-triazole derivatives with thioglycolic acid. nih.govrsc.org

Benzothiazole-Imidazole Conjugates: These can be prepared from N-(1,3-benzothiazol-2-yl)-2-chloroacetamide by reacting it with thiourea. bohrium.com

Benzothiazole-Profens Hybrids: Amide coupling between 2-aminobenzothiazole and various profens (a class of non-steroidal anti-inflammatory drugs) has been achieved using coupling agents in solvents like dichloromethane. nih.gov

Benzothiazole-Quinazolinone Systems: The fusion of a thiadiazole ring to a quinazoline derived from a benzothiazole precursor has been reported. nih.gov

Structure Activity Relationship Sar Studies of Benzothiazole, 6 Nitro 2 1 Piperidinyl and Its Derivatives

Influence of Substituents on the Benzothiazole (B30560) Ring System

The benzothiazole nucleus, a fusion of benzene (B151609) and thiazole (B1198619) rings, serves as a privileged scaffold in medicinal chemistry. The substituents on this ring system play a pivotal role in modulating the molecule's interaction with biological targets.

The nitro group (NO₂) at position 6 of the benzothiazole ring is a powerful electron-withdrawing group. nih.gov This property significantly influences the electronic environment of the entire molecule. The strong electron-withdrawing nature of the nitro group deactivates the benzene ring, making it less susceptible to electrophilic substitution reactions. libretexts.orgminia.edu.eg However, this electronic modification is often crucial for biological activity.

The nitro group can act as a pharmacophore, a part of a molecule responsible for its biological or pharmacological interaction. nih.govmdpi.com Its presence can enhance interactions with nucleophilic sites within protein structures, such as enzymes, potentially leading to inhibition. mdpi.com In some contexts, the biological activity of nitro compounds is linked to the reduction of the nitro group itself within cells, a process that can trigger redox reactions and lead to cellular toxicity, which is harnessed for antimicrobial or anticancer effects. nih.govnih.gov The polarity and electronic properties conferred by the nitro group can also facilitate favorable interactions with specific amino acids in target proteins, thereby dictating the molecule's efficacy and mechanism of action. mdpi.comnih.gov For instance, studies on various nitro-containing heterocyclic compounds have shown that the presence and position of the nitro group are critical for their antibacterial activities. nih.gov

The piperidinyl group attached to the 2-position of the benzothiazole ring significantly shapes the pharmacological profile of the compound. Piperidine (B6355638) and its derivatives are key synthetic fragments in drug design, present in numerous classes of pharmaceuticals. mdpi.com

In the context of 2-substituted benzothiazoles, the piperidine ring often serves as a crucial linker or a key interacting moiety. For example, in the development of peroxisome proliferator-activated receptor δ (PPARδ) agonists, the piperidine ring was identified as a characteristic linker that enhances agonist activity and selectivity. nii.ac.jp Further studies revealed that this piperidine moiety could be replaced with a similar piperazine (B1678402) structure, although the piperidine analogue showed slightly higher potency for PPARδ. nii.ac.jpnih.gov

The conformational flexibility of the piperidine ring is also a critical factor. It typically adopts a stable chair conformation, which orients its substituents in specific spatial arrangements (axial or equatorial). researchgate.netrsc.org This defined three-dimensional structure is essential for fitting into the binding pockets of target proteins. The rigidity and conformation of the piperidine ring can be constrained by creating bridged analogues, which can help in modeling favorable binding interactions with a receptor. nih.gov The introduction of the piperidinyl moiety can also enhance drug-like properties by increasing the molecule's sp³ character. nih.gov

Substituents on the benzene part of the benzothiazole ring have a profound effect on the molecule's reactivity and, by extension, its biological activity. scribd.com These effects are generally categorized based on how the substituent influences the electron density of the aromatic ring.

Activating Groups: These are electron-donating groups (e.g., -OH, -CH₃, -NH₂) that increase the electron density of the benzene ring, making it more reactive towards electrophilic attack. minia.edu.eglumenlearning.com

Deactivating Groups: These are electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂H) that decrease the electron density of the ring, making it less reactive. minia.edu.eglumenlearning.com The nitro group at position 6 is a strong deactivating group. libretexts.org

The nature of the substituent also directs the position of any further substitution on the ring (ortho, meta, or para). Generally, all activating groups are ortho- and para-directing, while most deactivating groups are meta-directing. libretexts.org Halogens are an exception, being deactivating yet ortho- and para-directing. libretexts.org These principles are fundamental to understanding the SAR of benzothiazole derivatives, as even small changes to the substitution pattern on the benzene ring can lead to significant changes in the pharmacological profile.

| Substituent Group | Effect on Ring | Directing Effect | Example |

|---|---|---|---|

| -OH, -NH₂ | Strongly Activating | Ortho, Para | Phenol, Aniline (B41778) |

| -CH₃, -R | Weakly Activating | Ortho, Para | Toluene |

| -F, -Cl, -Br, -I | Weakly Deactivating | Ortho, Para | Chlorobenzene |

| -NO₂ | Strongly Deactivating | Meta | Nitrobenzene |

| -CO₂H, -CN | Strongly Deactivating | Meta | Benzoic acid |

Importance of Modifications at the 2-Position of the Benzothiazole Ring

The 2-position of the benzothiazole ring is a common and critical site for chemical modification to generate diverse biological activities. The introduction of various functionalities at this position has led to the discovery of compounds with a wide array of therapeutic potential. rjptonline.org

For example, 2-aminobenzothiazoles are highly reactive intermediates used to synthesize a variety of fused heterocyclic compounds with applications as muscle relaxants. rjpbcs.com The nature of the substituent at the 2-position is a key determinant of the resulting pharmacological activity.

Anticancer Activity: The presence of specific amine groups or hydrophobic moieties at the 2-position can lead to potent cytotoxic activity against cancer cell lines. rjpbcs.comchula.ac.th

Anti-inflammatory Activity: A mercapto group (-SH) at the second position has been shown to be responsible for marked anti-inflammatory activity in some benzothiazole derivatives. rjpbcs.com

Antimicrobial Activity: Various substitutions at C2 have yielded compounds with significant antibacterial and antifungal properties. rjpbcs.comuokerbala.edu.iq

Quantitative structure-activity relationship (QSAR) studies have further highlighted the importance of this position. For instance, G-QSAR models have shown that modifications to the amino group at the R2 position (C2 of the benzothiazole) via aryl and heteroaryl groups can increase the anticancer potential of the molecules. chula.ac.th

Steric and Electronic Effects on Diverse Biological Activities

The biological activity of benzothiazole derivatives is governed by a complex interplay of steric and electronic effects. nih.govresearchgate.net

Electronic Effects refer to the influence of a substituent on the electron distribution of the molecule. The nitro group at position 6 is a prime example of a substituent with a profound electronic effect. As a strong electron-withdrawing group, it polarizes the molecule and can be essential for binding to a biological target or for the molecule's mechanism of action. nih.govmdpi.comnih.gov Studies on other aromatic nitro compounds confirm that an increase in the electron-donor properties of other substituents can make reduction potentials more negative, highlighting the sensitivity of the system to electronic tuning. researchgate.net

Steric Effects relate to the size and shape of the molecule and its substituents. The piperidinyl moiety at position 2 introduces significant steric bulk. The three-dimensional conformation of this group must be compatible with the topology of the receptor's binding site for effective interaction. nih.gov Research on related compounds has shown that steric hindrance, such as the introduction of a methyl group near the nitro group, can decrease conjugation in the molecule by altering torsion angles, which in turn affects its properties. researchgate.net Therefore, both the electronic nature of the substituents and their spatial arrangement are critical for optimizing the biological activity of these compounds.

Conformational Analysis and Elucidation of Bioactive Conformations

The core benzothiazole fragment is a planar system. researchgate.net The key conformational flexibility in "Benzothiazole, 6-nitro-2-(1-piperidinyl)-" arises from the piperidine ring. X-ray crystallography studies of the parent compound, 2-(1-piperidinyl)-1,3-benzothiazole, have shown that the piperidine ring adopts a chair conformation. researchgate.net This is the most stable conformation for piperidine and its derivatives. rsc.org

Computational methods, such as molecular mechanics calculations and density functional theory (DFT), are also used to predict the most stable conformers and to model their interactions. nih.govmdpi.com Such studies can determine the relative energies of different conformations (e.g., axial vs. equatorial substituents on the piperidine ring) and elucidate how factors like protonation or interaction with a solvent might alter conformational preferences. nih.gov Identifying the specific "bioactive conformation"—the precise 3D shape the molecule adopts when it binds to its target—is a key goal of SAR studies and is essential for the rational design of more potent and selective drugs. rjptonline.org

Biological Activities and Mechanistic Insights of Benzothiazole, 6 Nitro 2 1 Piperidinyl and Its Derivatives

Anticancer and Antiproliferative Activities

Benzothiazole (B30560) derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer properties. nih.govresearchgate.net These compounds have been shown to be effective against various cancer cell lines through a multitude of mechanisms. nih.govresearchgate.net The presence of certain substituents on the benzothiazole ring, such as nitro groups, can enhance their cytotoxic activity.

Inhibition of Cancer Cell Proliferation in In Vitro Models

Derivatives of 6-nitro-2-(1-piperidinyl)benzothiazole have shown notable antiproliferative activity against a wide range of human cancer cell lines. For instance, certain piperidine-based benzothiazole derivatives have been evaluated for their anticancer activities against cell lines including human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colorectal adenocarcinoma (HT-29). nih.gov

The introduction of specific chemical groups to the benzothiazole scaffold has been a key strategy in enhancing anticancer efficacy. For example, the presence of chloro and dichloro phenyl groups in some derivatives led to significant antiproliferative activity against human prostate cancer (DU-145) and liver cancer (HepG2) cell lines. nih.gov Similarly, sulphonamide-based 2,6-disubstituted benzothiazole derivatives have exhibited modest anti-cancer activity against MCF-7, HeLa (cervical cancer), and MG63 (human osteosarcoma) cell lines. nih.gov

Furthermore, pyrimidine-containing benzothiazole derivatives have shown excellent anticancer activity with good growth inhibition against lung, breast, and renal cancer cell lines. nih.gov Another study highlighted a pyrimidine-based carbonitrile benzothiazole derivative with potent activity against a panel of six cancer cell lines, including laryngeal (Hep-2), breast (MCF-7), cervical (HeLa), pancreatic (MiaPaCa-2), colon (SW620), and lung (H460) carcinomas. nih.gov

The table below summarizes the in vitro anticancer activity of various benzothiazole derivatives against different cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | Observed Effect |

| A549 | Lung Adenocarcinoma | Piperidine-based | Anticancer activity. nih.gov |

| MCF-7 | Breast Adenocarcinoma | Piperidine-based, Sulphonamide-based, Pyrimidine-based | Anticancer activity. nih.gov |

| HT-29 | Colorectal Adenocarcinoma | Piperidine-based | Anticancer activity. nih.gov |

| DU-145 | Prostate Cancer | N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl) derivatives | Antiproliferative activity. nih.gov |

| HepG2 | Liver Cancer | N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl) derivatives | Antiproliferative activity. nih.gov |

| HeLa | Cervical Cancer | Sulphonamide-based, Pyrimidine-based | Anticancer activity. nih.gov |

| MG63 | Osteosarcoma | Sulphonamide-based | Modest anti-cancer activity. nih.gov |

| HCT-116 | Colon Cancer | 6-nitro-4-substituted quinazolines | Cytotoxicity. nih.gov |

| SW620 | Colon Carcinoma | Pyrimidine-based carbonitrile | Potent activity. nih.gov |

Enzyme and Kinase Inhibition

The anticancer effects of benzothiazole derivatives are often linked to their ability to inhibit key enzymes and protein kinases involved in cancer cell signaling and proliferation. While direct evidence for "Benzothiazole, 6-nitro-2-(1-piperidinyl)-" is limited, the broader class of benzothiazole derivatives has been shown to target several crucial enzymes.

Some benzothiazole derivatives act as potent multikinase inhibitors, displaying broad-spectrum antiproliferative activity. semanticscholar.org For example, a 2-ureidobenzothiazole derivative, KST016366, has been reported as a potent multikinase inhibitor. semanticscholar.org The inhibition of enzymes like dihydropteroate (B1496061) synthase (DHPS) has also been identified as a mechanism of action for some sulfonamide-containing benzothiazole derivatives. nih.gov

Dual inhibition of mTOR and PI3K by compounds like NVP-BEZ235, which shares structural similarities with some benzothiazole derivatives, has been shown to abrogate pro-proliferative signals and normalize kidney morphology and function by blocking proliferation and fibrosis in disease models. nih.gov Furthermore, the regulation of 6-phosphofructo-2-kinase activity through cyclic AMP-dependent phosphorylation has been observed with compounds that influence similar pathways. nih.gov

New 6-nitro-4-substituted quinazoline (B50416) derivatives have been designed to target the epidermal growth factor receptor (EGFR), with some compounds showing potent inhibitory activity. nih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the EGFR active site. nih.gov

Induction of Apoptosis Pathways in Cellular Models

A significant mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Novel benzothiazole derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov

One such derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer (CRC) cells via the mitochondrial apoptotic pathway. nih.gov This intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the accumulation of reactive oxygen species (ROS), loss of mitochondrial transmembrane potential, and subsequent activation of caspases. nih.gov Specifically, this compound led to the activation of caspase-9 and the downstream effector caspase-3 and/or caspase-7. nih.gov

Another novel benzothiazole derivative, PB11, induced apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells at nanomolar concentrations. nih.gov Treatment with PB11 resulted in classic apoptotic features like DNA fragmentation and nuclear condensation. nih.gov Mechanistically, PB11 was found to increase the levels of Bax, cytochrome c, and cleaved caspase-3, while down-regulating PI3K and AKT, suggesting that it induces apoptosis by suppressing the PI3K/AKT signaling pathway. nih.gov The activation of caspase-3 and -9, but not caspase-8, indicates that PB11 induces cytotoxicity via the intrinsic apoptotic pathway. nih.gov

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain benzothiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. The cell cycle is a series of events that leads to cell division and replication, and its dysregulation is a hallmark of cancer.

For example, a potent antitumor agent, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, induced cell cycle arrest in MOLT-4 cells. researchgate.net Analysis of treated cells showed an increase in the sub-G1 fraction, indicating apoptosis, along with an accumulation of cells in the S and G2/M phases. researchgate.net This suggests that the compound causes mitotic arrest or a delay in the exit of daughter cells from the mitotic cycle. researchgate.net

Similarly, new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com Depending on the specific compound and cell line, arrest was observed at the G1, S, or G2/M phases of the cell cycle. mdpi.com For instance, in A549 cells, one compound arrested the cell cycle in the G1 and G2 phases, while another arrested it in the G1 phase. mdpi.com

The mechanisms of cell cycle arrest often involve the modulation of cyclin-dependent kinases (Cdks) and their regulatory proteins. nih.gov For instance, G1 arrest can be initiated by the induction of p21, while G2 arrest can occur through the inactivation of G2 cyclins. nih.gov

Modulation of Specific Oncogenic Pathways

The anticancer activity of benzothiazole derivatives is also attributed to their ability to modulate specific oncogenic signaling pathways that are crucial for tumor growth and survival.

The PI3K/AKT pathway, a key regulator of cell proliferation and survival, is a frequent target. As mentioned earlier, the novel benzothiazole derivative PB11 was found to suppress the PI3K/AKT signaling pathway, leading to apoptosis in cancer cells. nih.gov Overexpression of Bcl-2, an anti-apoptotic protein, has been shown to increase the expression of vascular endothelial growth factor (VEGF) through the hypoxia-inducible factor-1 (HIF-1) in melanoma cells exposed to hypoxia. nih.gov This process involves the activation of the AKT and ERK1/2 proteins, highlighting the interplay between the Bcl-2 family and key signaling pathways. nih.gov

The mitogen-activated protein kinase (MAPK) pathway is another critical pathway in cancer. Studies have shown that microtubule inhibitors can stimulate Raf-1/Bcl-2 phosphorylation and activate the c-Jun NH2-terminal protein kinase (JNK). nih.gov These signaling events, which are also observed as transient fluctuations during the G2-M phase of the normal cell cycle, can be persistently activated by these drugs to promote apoptosis. nih.gov The activation of ERK signaling through the RAS/RAF/MEK pathway is a possible mechanism by which Bcl-2 can modulate gene expression. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, benzothiazole derivatives have demonstrated significant antimicrobial activities against a range of pathogens. The flexible nature of the benzothiazole scaffold allows for substitutions at various positions, leading to diverse biological activities. nih.gov

Several studies have reported the synthesis of benzothiazole derivatives with potent antibacterial and antifungal properties. For example, 2-substituted and 2,6-disubstituted thiobenzothiazoles have shown good antimicrobial activities against non-specific bacterial flora, mycobacteria, protozoa, and pathogenic fungi. chemicalpapers.com Specifically, compounds like 2-allylthio-6-nitrobenzothiazole and 2-propargylthio-6-nitrobenzothiazole exhibited high activity. chemicalpapers.com

The mechanism of antimicrobial action can vary. Some derivatives act by inhibiting essential enzymes in bacteria. For instance, certain benzothiazole derivatives have been shown to inhibit the DHPS enzyme in Staphylococcus aureus. nih.gov One such compound exhibited superior activity against S. aureus compared to standard drugs like ampicillin (B1664943) and sulfadiazine. nih.gov Other benzothiazole derivatives have been found to inhibit DNA gyrase and tyrosine kinase. nih.gov

The table below provides a summary of the antimicrobial activity of selected benzothiazole derivatives.

| Derivative Type | Target Organism(s) | Mechanism of Action (if known) |

| 2-Allylthio-6-nitrobenzothiazole | Non-specific bacteria, mycobacteria, protozoa, pathogenic fungi | Not specified |

| 2-Propargylthio-6-nitrobenzothiazole | Non-specific bacteria, mycobacteria, protozoa, pathogenic fungi | Not specified |

| N-arylsulfonylpyridones | S. aureus | DHPS enzyme inhibition |

| Benzothiazole-N-acetyl-glucosamine conjugates | S. aureus, E. coli | DNA gyrase and tyrosine kinase inhibition |

Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have also been synthesized and screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans. rjpbcs.com These derivatives showed good activity when compared with the standard antibiotic ampicillin. rjpbcs.com

Antibacterial Spectrum and Efficacy

Derivatives of 6-nitro-2-(1-piperidinyl)benzothiazole have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The introduction of a nitro group at the 6th position of the benzothiazole ring has been shown to enhance antibacterial action. nih.gov

Specifically, certain nitro-substituted benzothiazole derivatives have shown potent activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen known for its high resistance to multiple antimicrobial agents. rjptonline.org For instance, compounds N-01, K-06, and K-08 were found to be potent against P. aeruginosa at concentrations of 50µg/ml and 100µg/ml. rjptonline.org

The antibacterial efficacy is often influenced by the nature and position of substituents on the benzothiazole core and associated moieties. For example, studies on Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine showed good antibacterial activity against Staphylococcus aureus and Escherichia coli. rjpbcs.com Another study highlighted that benzothiazole derivatives bearing an amide moiety exhibited significant activity against clinically relevant pathogens like E. coli and S. aureus. rsc.org The structure-activity relationship (SAR) studies have revealed that electronic and lipophilic properties of the substituents play a crucial role in determining the antibacterial potency. rsc.org

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 72c (6-nitro substituted) | S. aureus, E. coli | 6.25 | nih.gov |

| 8a, 8c (nitro substituted) | P. aeruginosa, E. coli | 0.09–0.18 mg/ml | nih.gov |

| N-01, K-06, K-08 | P. aeruginosa | Potent at 50 & 100 µg/ml | rjptonline.org |

| 5a-d (Schiff base derivatives) | S. aureus, E. coli | Zone of inhibition: 10.2-13.6mm | rjpbcs.com |

| A07, A10 (amide derivatives) | E. coli, S. aureus | Significant reduction in bacteria | rsc.org |

MIC - Minimum Inhibitory Concentration

Antifungal Efficacy

In addition to their antibacterial properties, benzothiazole derivatives, including those with a 6-nitro substitution, have been investigated for their antifungal potential.

Research on various benzothiazole derivatives has demonstrated their effectiveness against fungal pathogens such as Candida albicans and Aspergillus flavus. For example, certain C-6 methyl-substituted benzothiazole derivatives with nitro substitutions at other positions have shown potent antifungal activity against C. albicans. Specifically, compounds D-02 and D-08 exhibited strong inhibition, while D-01 and D-04 showed moderate activity at concentrations of 50 µg/mL and 100 µg/mL.

However, the antifungal activity can be variable. A study on Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine reported little to no antifungal activity against Candida albicans. rjpbcs.com In contrast, other studies have found that certain benzothiazole derivatives can be potent against Candida species. For instance, compound 4d was found to be a potent derivative against Candida krusei with a Minimum Inhibitory Concentration (MIC50) value of 1.95 µg/mL. scispace.comresearchgate.net

The antifungal efficacy against Aspergillus species has also been a subject of investigation. While specific data on 6-nitro-2-(1-piperidinyl)benzothiazole against Aspergillus flavus is limited, broader studies on benzothiazole derivatives suggest potential. For instance, pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives have shown equipotent activity to the standard drug fluconazole (B54011) against Aspergillus flavus. mdpi.com

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| D-02, D-08 | Candida albicans | Potent at 50 & 100 µg/mL | |

| D-01, D-04 | Candida albicans | Moderate at 50 & 100 µg/mL | |

| 5a-d (Schiff base derivatives) | Candida albicans | Little to no activity | rjpbcs.com |

| 4d | Candida krusei | MIC50: 1.95 µg/mL | scispace.comresearchgate.net |

| 9d | Aspergillus flavus | Equipotent to fluconazole | mdpi.com |

MIC50 - Minimum Inhibitory Concentration required to inhibit the growth of 50% of organisms

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of nitro-substituted benzothiazoles are believed to stem from multiple mechanisms of action. One of the primary proposed mechanisms involves the inhibition of essential enzymes required for microbial survival. For instance, certain benzothiazole derivatives have been shown to target DNA gyrase and tyrosine kinases, crucial enzymes for DNA replication and cellular signaling in bacteria. nih.gov

Furthermore, some benzothiazole derivatives bearing an amide moiety have been found to act by perturbing the bacterial cell membrane and binding to intracellular DNA. rsc.org This dual mode of action, affecting both the cell envelope and genetic material, can lead to potent bactericidal effects. The ability of these compounds to depolarize the outer and cytoplasmic membranes is a key aspect of their antimicrobial activity. rsc.org Nitro-heterocyclic drugs, in general, are known to preferentially block DNA synthesis and can be mutagenic, suggesting that DNA is a primary target. nih.gov

Antitubercular Activities

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Nitro-substituted benzothiazoles have emerged as a promising class of compounds with potent antitubercular activity.

Activity against Mycobacterium tuberculosis Strains

Nitro-substituted benzothiazole derivatives have demonstrated significant in vitro activity against various strains of Mycobacterium tuberculosis, including the commonly studied H37Rv strain. nih.govresearchgate.net The presence of a nitro group, particularly at the 6-position, has been associated with enhanced anti-TB activity, although its effect can be influenced by other substituents on the benzothiazole ring. nih.gov

For example, while a 6-fluoro substitution showed better anti-TB activity than 6-chloro or 6-bromo substitutions, the introduction of a 6-nitro group in one study led to decreased activity compared to the 6-fluoro derivative. nih.gov In contrast, other research has highlighted the essential nature of a nitro group at different positions for potent anti-TB activity. nih.gov Specifically, nitrobenzothiazinones (BTZs), a related class of compounds, have shown impressive activity against drug-resistant strains of M. tuberculosis. nih.gov

Decaprenylphosphoryl-β-D-ribose 2'-Epimerase (DprE1) Inhibition

A key mechanism underlying the antitubercular activity of many nitro-substituted benzothiazole derivatives is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential components. nih.gov

Nitroaromatic compounds like benzothiazinones (BTZs) act as suicide substrates for DprE1. The nitro group undergoes reduction to form a nitroso derivative, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. nih.gov This irreversible binding inactivates the enzyme, halting cell wall synthesis and ultimately leading to bacterial death. nih.govnih.gov The potent and selective nature of DprE1 inhibition makes it an attractive target for the development of new anti-TB drugs. nih.gov

Biofilm Formation Inhibition in Mycobacterial Models

Mycobacterial biofilms are structured communities of bacteria that exhibit increased tolerance to antibiotics and host immune responses, contributing to the persistence of infections. Benzothiazole-based compounds have shown promise in inhibiting the formation of these resilient biofilms. nih.gov

While specific studies on "Benzothiazole, 6-nitro-2-(1-piperidinyl)-" are limited in this context, related benzothiazole derivatives have demonstrated significant biofilm inhibitory activity in mycobacterial models. nih.gov For instance, certain compounds have been shown to inhibit biofilm formation by over 60% and disrupt established biofilms. nih.gov The mechanisms behind this inhibition are still under investigation but may involve interference with key pathways in biofilm development, such as the transport of essential molecules like mycolic acids. nih.gov The ability to disrupt mycobacterial biofilms represents a valuable strategy to enhance the efficacy of existing antibiotic treatments. nih.gov

Anti-malarial/Anti-plasmodial Activities

The global health challenge posed by malaria, primarily caused by the parasite Plasmodium falciparum, necessitates the continuous search for new and effective antimalarial drugs, especially in light of increasing drug resistance. researchgate.netnih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this endeavor. researchgate.netnih.govbanglajol.inforesearchgate.net

Research has demonstrated the anti-plasmodial potential of 2,6-substituted benzothiazole derivatives. banglajol.info Specifically, compounds with a nitro group at the 6-position have shown notable activity against P. falciparum. researchgate.netbanglajol.info In one study, a series of 2-substituted 6-nitrobenzothiazoles were synthesized and evaluated for their ability to inhibit parasite growth. banglajol.info Among the tested compounds, a derivative featuring a piperidine (B6355638) ring at the 2-position and a nitro group at the 6-position, further modified with a 2-furoyl group, exhibited potent anti-plasmodial activity. banglajol.info This particular compound demonstrated an IC50 value comparable to the standard drug chloroquine (B1663885) after 48 hours of incubation. banglajol.info

Another study investigated a range of 2-substituted 6-nitro- and 6-amino-benzothiazoles for their activity against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum. researchgate.net The 6-nitrobenzothiazole (B29876) series, from which 6-nitro-2-(1-piperidinyl)benzothiazole belongs, showed significant anti-parasitic effects. researchgate.net The mechanism of action for some of these active benzothiazoles was found to involve disruption of the parasite's mitochondrial membrane potential. researchgate.net

The structure-activity relationship studies suggest that the presence of the nitro group at the 6-position of the benzothiazole ring is crucial for the observed anti-malarial activity. banglajol.info The nature of the substituent at the 2-position also plays a significant role in modulating the potency. researchgate.netbanglajol.info

Anti-HIV Activities

The human immunodeficiency virus (HIV) remains a major global health issue, and the development of novel antiretroviral agents is a critical area of research. kuleuven.be Benzothiazole derivatives have been explored for their potential as anti-HIV agents. kuleuven.betandfonline.comnih.gov

While specific studies focusing solely on the anti-HIV activity of 6-nitro-2-(1-piperidinyl)benzothiazole are limited, research on related benzothiazole derivatives provides valuable insights. A study on phenylalanine derivatives containing a benzothiazole moiety reported moderate activity against HIV-1 and potent activity against HIV-2. kuleuven.be The structure-activity relationship (SAR) analyses in this study highlighted the importance of the substituents on the benzothiazole ring for antiviral potency. kuleuven.be For instance, derivatives with an amino-substituted aniline (B41778) showed good antiviral activity. kuleuven.be

Another area of investigation for anti-HIV drug development is the inhibition of the HIV-1 capsid protein (CA), which is involved in multiple stages of the viral replication cycle. kuleuven.be Some benzothiazole-containing compounds have been designed as HIV-1 capsid inhibitors. kuleuven.be

It is important to note that the anti-HIV activity of benzothiazole derivatives can be influenced by the specific viral strain and the cell line used in the assays. tandfonline.comnih.gov For example, some synthesized compounds have been evaluated against HIV-1 (strain IIIB) and HIV-2 (strain ROD) in MT-4 cells. tandfonline.comnih.gov

Anti-inflammatory Activities

Inflammation is a complex biological response implicated in a wide range of diseases. researchgate.net Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. nih.govsphinxsai.comrjptonline.orgresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. researchgate.netturkjps.org

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are key players in the inflammatory process by catalyzing the synthesis of prostaglandins. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible by inflammatory stimuli, making it a primary target for anti-inflammatory drugs. nih.govnih.gov

Several studies have investigated the COX inhibitory potential of benzothiazole derivatives. nih.govturkjps.org Molecular docking studies have shown that some benzothiazole derivatives can bind effectively to the active site of COX enzymes. nih.gov The anti-inflammatory activity of certain benzothiazole compounds has been found to be linked to their ability to inhibit COX-2. turkjps.org For instance, some 2-substituted benzothiazole derivatives with fluorine and nitro substituents have been shown to suppress COX-2 activation in hepatocellular carcinoma cells. turkjps.org The inhibition of COX-2 leads to a reduction in the production of prostaglandins, thereby mitigating the inflammatory response. nih.gov

The selectivity of COX inhibition is an important consideration. While non-selective NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition. sphinxsai.comnih.gov Research into benzothiazole derivatives continues to explore compounds with selective COX-2 inhibitory activity. medchemexpress.com

Interleukin-1 Beta (IL-1β) Modulation

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in initiating and amplifying the inflammatory cascade. nih.govnih.gov It stimulates the production of other inflammatory mediators, including other cytokines and matrix metalloproteinases. nih.gov

The modulation of IL-1β signaling is a key mechanism through which some compounds exert their anti-inflammatory effects. In the context of inflammation, microglia, the resident immune cells of the central nervous system, are a major source of inflammatory cytokines like IL-1β. nih.gov Studies have shown that the induction of IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS) involves complex signaling pathways, including mitogen-activated protein kinases (MAPKs). nih.gov

While direct evidence for 6-nitro-2-(1-piperidinyl)benzothiazole modulating IL-1β is not extensively documented, the broader class of benzothiazole derivatives has been implicated in modulating inflammatory cytokine production. For example, the anti-inflammatory effects of some compounds are associated with the suppression of pro-inflammatory cytokine expression.

Other Pharmacological Activities in Cellular or Enzymatic Systems

Beyond the activities mentioned above, benzothiazole derivatives have been investigated for a range of other pharmacological properties.

Analgesic Properties

Pain is a major clinical problem, and the search for new and effective analgesics is ongoing. jyoungpharm.org Benzothiazole derivatives have shown promise as analgesic agents. nih.govjyoungpharm.orgrjptonline.orgbiomedpharmajournal.org

The analgesic activity of several benzothiazole derivatives has been evaluated in various animal models. nih.govjyoungpharm.orgrjptonline.orgbiomedpharmajournal.org For example, in one study, a series of benzothiazole derivatives bearing benzenesulfonamide (B165840) and carboxamide moieties were synthesized and tested for their in vivo analgesic activity. nih.gov Some of these compounds exhibited analgesic effects comparable to the standard drug celecoxib. nih.gov Another study on benzothiazole-benzamides also reported promising analgesic activity, with some compounds showing high potency. biomedpharmajournal.org

Structure-activity relationship studies have provided insights into the structural features that contribute to the analgesic effects of these compounds. For instance, the presence of specific substituents, such as an iodo group or an amide group, has been shown to enhance analgesic activity. jyoungpharm.org The position of substitution on the benzothiazole ring also plays a crucial role in determining the potency of the analgesic effect. jyoungpharm.org

Anticonvulsant Effects

The benzothiazole nucleus is a key pharmacophore in the development of anticonvulsant agents. Research has shown that derivatives of benzothiazole exhibit significant potential in controlling seizures, which are characteristic of epilepsy. The anticonvulsant activity of these compounds is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

One of the well-known drugs containing a benzothiazole moiety is Riluzole, which displays an anticonvulsant spectrum similar to phenytoin. nih.gov This has spurred further investigation into other benzothiazole derivatives for their antiepileptic potential. nih.gov For instance, a series of N-(substituted benzothiazol-2-yl) amides have been synthesized and evaluated for their anticonvulsant and neuroprotective effects.

In a study involving novel benzothiazole derivatives combined with a 1,3,4-oxadiazole moiety, several compounds showed protection against seizures in both MES and scPTZ models. Specifically, compounds 6f, 6h, 6j, and 6l demonstrated protection at a dose of 30 mg/kg over a 4-hour period, suggesting a rapid onset and prolonged duration of action.

Another study focused on 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, a thiazolidinone derivative, which showed high anticonvulsant activity in a pentylenetetrazole (PTZ)-induced kindling model, a model for chronic epileptogenesis. mdpi.com This compound, referred to as Les-6222, was found to have a pronounced anti-inflammatory effect in the brain by inhibiting COX-1 and COX-2 enzymes, indicating a potential mechanism for its anticonvulsant action. mdpi.com

Furthermore, research on N-(2-hydroxyethyl) long-chain fatty acid amides has identified potent anticonvulsant activity with high protective indices and low toxicity compared to the standard drug valproate. nih.gov These findings underscore the potential of developing novel anticonvulsant drugs based on diverse benzothiazole scaffolds.

| Compound | Test Model | Activity/Potency | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)stearamide | MES | ED₅₀: 20.5 mg/kg | nih.gov |

| Benzothiazole amide derivative 5 | MES | ED₅₀: 40.96 mg/kg | nih.gov |

| Benzothiazole amide derivative 5 | scPTZ | ED₅₀: 85.16 mg/kg | nih.gov |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | PTZ-kindling | High anticonvulsant activity | mdpi.com |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments have limitations such as high toxicity and emerging drug resistance. nih.govnih.gov This has driven the search for new, effective, and safer therapeutic agents. Benzothiazole derivatives have emerged as a promising class of compounds with potential antileishmanial properties.

In a notable study, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives were synthesized and evaluated for their in vitro antileishmanial activity. researchgate.net Among the synthesized compounds, 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one demonstrated selective antileishmanial activity, particularly against the amastigote stage of the parasite. researchgate.net This finding is significant as the amastigote is the clinically relevant form of the parasite that resides within host macrophages. The study suggested that the presence of a 6-nitro-benzothiazole group on the position 4 amino chain was crucial for the specific anti-amastigote properties. researchgate.net

Another research avenue has explored 2-benzyl-5-nitroindazolin-3-one derivatives. While not benzothiazoles, these nitro-containing heterocyclic compounds have shown potent and selective in vitro activity against Leishmania amazonensis. nih.govnih.gov For instance, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate exhibited a 50% inhibitory concentration (IC₅₀) of 0.46 ± 0.01 µM against amastigotes, with a high selectivity index of 875. nih.gov This highlights the potential of the nitro group in designing effective antileishmanial agents.

| Compound | Activity | Key Finding | Reference |

|---|---|---|---|

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Selective antileishmanial activity | Primarily toxic to the amastigote stage of the parasite. | researchgate.net |

Antidiabetic Potential

The management of diabetes mellitus, particularly type 2, is a significant healthcare challenge, and there is a continuous need for new therapeutic agents with improved efficacy and fewer side effects. Benzothiazole derivatives have been investigated for their potential as antidiabetic agents, with research focusing on various molecular targets.

One area of investigation is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the development of insulin-resistant diabetes. A study on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives found that several compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. researchgate.netrsc.org The mechanism of action was suggested to be the inhibition of 11β-HSD1. researchgate.netrsc.org

Another approach involves the design of benzothiazole-based sulfonylureas and sulfonylthioureas. A study synthesized twenty-eight such compounds and evaluated their antidiabetic effect through an in vivo oral glucose tolerance test (OGTT). nih.gov Several of these compounds showed potent antidiabetic activity, with some being more effective than standard drugs. nih.gov Further investigation revealed that these active compounds could transactivate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism. nih.govnih.gov

Additionally, novel hybrids of pyrazolidinedione and benzothiazole have been synthesized and evaluated. These compounds, particularly 5a, 5b, and 5c , demonstrated promising anti-hyperglycemic potency, with some being more potent than the standard drug. nih.gov Molecular docking studies suggested that these hybrids interact favorably with the PPARγ binding site. nih.gov

| Compound Series | Mechanism/Target | Key Finding | Reference |

|---|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | 11β-HSD1 inhibition | Significant lowering of plasma glucose levels in a rat model. | researchgate.netrsc.org |

| Benzothiazole based sulfonylureas/sulfonylthioureas | PPAR-γ transactivation | Potent antidiabetic activity in OGTT, some superior to standard drugs. | nih.gov |

| Pyrazolidinedione-benzothiazole hybrids (5a, 5b, 5c) | PPARγ interaction | Promising anti-hyperglycemic potency, some more potent than standard drugs. | nih.gov |

Antioxidant Properties (e.g., Free Radical Scavenging)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Benzothiazole derivatives have been explored for their antioxidant potential.

A study on novel benzimidazole/benzothiazole-2-carboxamides investigated their antioxidant capacity using DPPH (1,1-diphenyl-picrylhydrazyl) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. researchgate.net The results identified trihydroxy substituted benzothiazole-2-carboxamide 29 as a highly promising antioxidant, significantly more potent than the reference compound butylated hydroxytoluene (BHT) in both assays. researchgate.net This compound also demonstrated antioxidant activity within tumor cells. researchgate.net

In another study, it was observed that the presence of an electron-donating substituent like a hydroxyl group (-OH) on the benzothiazole structure enhanced DPPH scavenging activity, while electron-withdrawing groups such as a nitro group (-NO2) decreased this ability. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the antioxidant potential of these derivatives.

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| Trihydroxy substituted benzothiazole-2-carboxamide 29 | DPPH and FRAP | Significantly more potent than the reference antioxidant BHT. | researchgate.net |

Cholinesterase (AChE, BChE) Inhibition

Inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The benzothiazole scaffold has been utilized in the design of potent cholinesterase inhibitors.

A study investigated the efficacy of 2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl4-[2-(N,N-dimethylamino)ethyl] piperazine-1 carbodithioate (BPCT) , an AChE inhibitor, in a rat model of Alzheimer's disease. researchgate.net The results showed that BPCT improved cognitive deficits, suggesting its potential as a therapeutic agent for Alzheimer's. researchgate.net

In another research, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. mdpi.com Among these, compound 1d (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one) , which contains a nitro substituent, was the most potent derivative against AChE with an IC₅₀ value of 12.55 µM. mdpi.com

Furthermore, a study on benzothiazolone derivatives revealed that most of the synthesized compounds showed higher inhibitory activity against BChE than AChE. nih.govCompound M13 was the most potent BChE inhibitor with an IC₅₀ value of 1.21 μM. nih.gov

| Compound | Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | mdpi.com |

| Benzothiazolone derivative (M13) | BChE | 1.21 | nih.gov |

| 2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl4-[2-(N,N-dimethylamino)ethyl] piperazine-1 carbodithioate (BPCT) | AChE | Effective inhibitor | researchgate.net |

Urease Enzyme Inhibition

The enzyme urease plays a role in infections caused by bacteria like Helicobacter pylori. Inhibiting this enzyme is a potential therapeutic strategy. Research has explored various heterocyclic compounds, including those with structures related to benzothiazole, for their urease inhibitory potential.

A study on pyridylpiperazine-based carbodithioates investigated their urease inhibitory activity. nih.gov It was found that the position of a nitro group on the phenyl ring significantly influenced the inhibitory potential. A nitro group at the para position in compound 7i led to effective urease inhibition with an IC₅₀ of 10.51 ± 0.34 μM. nih.gov In contrast, nitro substitutions at the ortho and meta positions resulted in weaker inhibition. nih.gov

Another study focused on new thioxothiazolidinyl-acetamide derivatives as potent urease inhibitors. Several of the synthesized compounds exhibited strong inhibition, with IC₅₀ values in the low micromolar range. For example, compounds 6e and 6i showed potent inhibitory effects against the urease of Proteus vulgaris with IC₅₀ values of 15.27 ± 2.40 and 17.78 ± 3.75 µg/mL, respectively.

| Compound | IC₅₀ | Key Finding | Reference |

|---|---|---|---|

| Pyridylpiperazine derivative 7i (p-nitro) | 10.51 ± 0.34 μM | Para-nitro substitution was effective for inhibition. | nih.gov |

| Thioxothiazolidinyl-acetamide 6e | 15.27 ± 2.40 µg/mL | Potent inhibitor against P. vulgaris urease. | |

| Thioxothiazolidinyl-acetamide 6i | 17.78 ± 3.75 µg/mL | Potent inhibitor against P. vulgaris urease. |

Nitric Oxide Scavenging

Research on 2-amino-6-arylbenzothiazoles has examined their nitric oxide scavenging activity. The findings from these studies could suggest the potential of the broader benzothiazole class in this area, although direct evidence for the specific compound of interest is lacking. Further research is needed to specifically evaluate the nitric oxide scavenging properties of Benzothiazole, 6-nitro-2-(1-piperidinyl)- and its close derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-nitro-2-(1-piperidinyl)benzothiazole derivatives?

- Methodological Answer :

- Suzuki Cross-Coupling : Use 2-(4-bromophenyl)benzothiazole as a core scaffold, reacting with boronic acid derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol/water (3:1:1) at 80°C for 12–24 hours .

- Azide-Alkyne Cycloaddition : For piperidinyl substitution, introduce azide groups via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C), followed by copper-catalyzed "click" chemistry with terminal alkynes .

- Optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing benzothiazole derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C-6, piperidinyl at C-2) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation .

- Fluorescence Spectroscopy : Measure emission spectra (excitation at 330 nm in methanol) to assess fluorescence quantum yield .

Q. What are the stability and storage requirements for nitro-substituted benzothiazoles?

- Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and nitro group reduction .